Product packaging for Chloro (R)-Phosphoryl Sofosbuvir(Cat. No.:CAS No. 1496552-50-1)

Chloro (R)-Phosphoryl Sofosbuvir

Cat. No.: B1145065
CAS No.: 1496552-50-1
M. Wt: 545.91
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Description

Chloro (R)-Phosphoryl Sofosbuvir (CAS 1496552-50-1) is a high-purity chemical intermediate of critical importance in pharmaceutical research and development, particularly in the synthesis of nucleotide analog prodrugs . Its primary research application is in the preparation of Sofosbuvir, a direct-acting antiviral medication that is a cornerstone in the treatment of Hepatitis C virus (HCV) infection . Sofosbuvir itself is a prodrug that, upon metabolic activation in the liver, functions as a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase. By acting as a chain terminator during viral RNA synthesis, it potently suppresses viral replication . The stereospecific phosphorylation of the nucleoside precursor is a crucial step in crafting the final active pharmaceutical ingredient, making this compound an invaluable synthetic building block for researchers developing and manufacturing antiviral therapies . This compound is also used as an analytical standard, aiding in quality control and analytical testing during the drug development process . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers should handle this material with appropriate safety precautions and refer to the available Safety Data Sheet (MSDS) for complete handling and hazard information .

Properties

CAS No.

1496552-50-1

Molecular Formula

C₂₂H₂₉ClN₃O₉P

Molecular Weight

545.91

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control for Chloro R Phosphoryl Sofosbuvir and Analogs

Retrosynthetic Analysis and Design of Synthetic Pathways for the Phosphoramidate (B1195095) Moiety

The ProTide (pronucleotide) technology embodied in Sofosbuvir (B1194449) masks the highly polar phosphonate (B1237965) group of the active nucleotide, enhancing cell permeability. calstate.edunih.gov A retrosynthetic analysis of the target molecule, (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate, reveals two primary building blocks: the protected 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside and the chiral phosphoramidate moiety.

The design of synthetic pathways for the phosphoramidate portion is pivotal. The central challenge lies in creating the P-stereogenic center with the desired (R) configuration (which becomes S configuration in the final Sofosbuvir molecule according to CIP rules, often denoted as the Sp isomer). A common strategy involves the sequential reaction of phosphorus oxychloride (POCl₃) with a phenol (B47542), an L-alanine ester, and finally, the nucleoside.

Key Synthetic Intermediates:

Phenyl dichlorophosphate (B8581778) (PhOPOCl₂): Formed by reacting phenol with POCl₃. This serves as the phosphorus backbone.

Phenyl (L-alanine ester) phosphorochloridate: The subsequent reaction with an L-alanine ester (e.g., L-alanine isopropyl ester) introduces the amino acid component. This step generates a mixture of diastereomers at the phosphorus center. nih.govacs.org

An alternative and more stereocontrolled approach involves the preparation of a stable, diastereomerically pure phosphoramidating reagent. nih.govacs.org This reagent, containing an amino acid ester and two distinct phenolic groups (one unsubstituted and one with electron-withdrawing groups), can be synthesized and purified into a single diastereomer. nih.gov This pure reagent is then reacted with the nucleoside's 5'-hydroxyl group, displacing the more labile substituted phenol to yield the final product with high diastereomeric purity. nih.gov

Stereoselective Synthesis of the (R)-Phosphoryl Center

Achieving the correct stereochemistry at the phosphorus center is paramount, as the biological activity of Sofosbuvir diastereomers differs significantly. The desired Sp isomer (referring to the configuration at phosphorus) is markedly more potent than its Rp counterpart. nih.govresearchgate.net Consequently, substantial research has focused on methods to control this stereocenter.

Diastereoselective control is often exerted during the coupling of the phosphorochloridate reagent with the protected nucleoside. The reaction typically proceeds via a nucleophilic attack of the nucleoside's 5'-hydroxyl group on the phosphorus center.

Several strategies have been developed to influence the stereochemical outcome:

Auxiliary-Controlled Synthesis: Chiral auxiliaries can be attached to the phosphorus atom to direct the incoming nucleophile. While effective, this often requires additional steps for attachment and removal.

Metal-Catalyzed Reactions: The use of chiral Lewis acid catalysts or transition metal complexes has emerged as a powerful method. Copper-catalyzed reactions, for instance, have been shown to promote the diastereoselective synthesis of P-chiral phosphoramidates. nih.govrsc.orgthieme-connect.de Different copper salts and chiral ligands can be employed to favor the formation of the desired Sp diastereomer. rsc.orgthieme-connect.com

Substrate-Controlled Synthesis: The inherent chirality of the nucleoside and the amino acid ester can influence the stereochemical outcome of the phosphorylation. However, this substrate-level control is often insufficient to achieve the high diastereomeric excess required for pharmaceutical applications.

Below is a table summarizing the results of various diastereoselective strategies.

Catalyst/MethodNucleoside SubstratePhosphorylating ReagentDiastereomeric Ratio (Sp:Rp)Yield (%)Reference
t-BuMgCl3'-O-Benzoyl-protected nucleosidePhenyl(isopropyl-L-alaninyl)phosphorochloridate~1:175 nih.gov
Cu(OTf)₂Purine Nucleoside AnalogPhenyl(isopropyl-L-alaninyl)phosphorochloridateEnriched SpModerate rsc.org
CuOAcPyrimidine Nucleoside AnalogPhenyl(isopropyl-L-alaninyl)phosphorochloridateEnriched SpModerate rsc.org
Chiral Diamine-Copper CatalystVarious NucleosidesPhosphoryl(V) chloridesup to 99:1High thieme-connect.dethieme-connect.com
Diastereomerically Pure Reagent3'-O-protected nucleoside(Sp)-2-((chloro(phenoxy)phosphoryl)amino)propanoate>95:5High nih.gov

The choice of protecting group on the nucleoside core, particularly at the 3'-hydroxyl position, has a profound impact on the stereoselectivity of the phosphorylation step. researchgate.net Protecting groups can exert steric hindrance or form transient chelates with reagents, thereby directing the approach of the phosphorylating agent to the 5'-hydroxyl group.

It has been demonstrated that while ester (e.g., acetyl, benzoyl) and carbonate-based protecting groups at the 3'-OH position lead to poor diastereoselectivity (often close to a 1:1 mixture), a benzyl (B1604629) ether protecting group significantly improves the outcome. researchgate.net The use of a 3'-O-benzyl protecting group can lead to a diastereomeric ratio of up to 92:8 in favor of the desired Sp isomer. researchgate.net This is attributed to the potential formation of a chelated transition state involving the 3'-O-benzyl group, which sterically favors the formation of the product with the correct configuration at the phosphorus center. researchgate.net

Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture entirely into a single, desired enantiomer or diastereomer. princeton.edu This process combines a rapid, reversible racemization of the starting material with a slower, irreversible kinetic resolution step that selectively consumes one of the enantiomers. princeton.edu

In the context of Sofosbuvir synthesis, DKR can be applied to the racemic mixture of the P-chiral phosphorochloridate intermediate. The key is that the two diastereomers of the phosphorochloridate can interconvert under the reaction conditions. researchgate.net When this rapidly equilibrating mixture reacts with the chiral nucleoside, the transition state leading to one diastereomer of the product is energetically favored, thus funneling the entire mixture towards the desired product. researchgate.netprinceton.edu This approach circumvents the need for separating the diastereomers of the phosphorylating agent beforehand, offering a more efficient pathway to the enantiopure final product. researchgate.net The success of this strategy is highly dependent on carefully tuning the reaction conditions to ensure that the rate of racemization is faster than the rate of the slower reacting diastereomer. princeton.edu

Synthesis of the Nucleoside Core and Integration with the Phosphoryl Moiety

The nucleoside core of Sofosbuvir is 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine. Its synthesis is a multi-step process that also requires precise stereochemical control. A common synthetic route starts from a protected uridine (B1682114) or cytidine (B196190) derivative. nih.govresearchgate.net

A key transformation involves the introduction of the fluoro and methyl groups at the 2' position. One established method involves:

Oxidation of the 2'-hydroxyl group to a ketone.

Stereoselective addition of a methyl group (e.g., using methyl lithium) to the ketone, which typically occurs from the α-face to yield a tertiary arabino alcohol. researchgate.net

Fluorination of the resulting tertiary alcohol using a fluorinating agent like diethylaminosulfur trifluoride (DAST). nih.govresearchgate.net

Once the suitably protected nucleoside core is synthesized, it is integrated with the phosphoramidate moiety. This crucial coupling step involves the reaction of the 5'-hydroxyl group of the nucleoside with the activated phosphorylating agent. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures. A Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl) or isopropylmagnesium chloride (iPrMgCl), is commonly used as a base to deprotonate the 5'-hydroxyl group, forming a more nucleophilic magnesium alkoxide that then attacks the phosphorus center. nih.govacs.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions for the key coupling step is critical to maximize the yield and diastereomeric purity of the final product. Several factors are manipulated to achieve this:

Base: The choice and amount of base are crucial. Grignard reagents like t-BuMgCl are effective, but other bases such as N-methylimidazole (NMI) have also been explored. researchgate.net

Solvent: Anhydrous, non-protic solvents like THF or dichloromethane (B109758) (DCM) are standard to prevent hydrolysis of the reactive intermediates. acs.orgresearchgate.net

Temperature: The coupling reaction is typically performed at low temperatures (e.g., -5°C to 0°C) to control reactivity and improve selectivity. acs.org

Catalyst: As discussed, the addition of catalysts, particularly copper-based systems, can dramatically improve diastereoselectivity. rsc.orgthieme-connect.de Optimization involves screening different metal salts, ligands, and catalyst loadings. thieme-connect.de

Purification: After the reaction, purification is essential to isolate the desired Sp diastereomer from the minor Rp isomer and other impurities. This is often achieved through crystallization or column chromatography. researchgate.net Recrystallization is a highly effective method for enriching the diastereomeric purity of the final product on a large scale. researchgate.net

Derivatization Strategies for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. For nucleoside analogs like sofosbuvir, these studies involve systematic chemical modifications of the molecule to understand how different structural features influence antiviral activity and metabolic stability. The ProTide (pronucleotide) approach, which masks the negative charge of the monophosphate with an amino acid ester and an aryl group, creates a chiral phosphorus center, adding a layer of complexity and opportunity for optimization. nih.gov Derivatization strategies for sofosbuvir and its analogs primarily focus on three key areas: the sugar moiety, the phosphoramidate group, and the nucleobase.

Modification of the Sugar Moiety

The 2'-position of the ribose sugar is a critical site for modification in nucleoside inhibitors of HCV NS5B polymerase. researchgate.net In sofosbuvir, the 2'-deoxy-2'-fluoro-2'-C-methyl substitution is crucial for its activity. SAR studies have explored the impact of other substitutions at this position to enhance potency and broaden the antiviral spectrum.

One key derivatization strategy involves the introduction of different halogen atoms at the 2'-position. For example, analogs of 2'-deoxy-2'-fluoro-2'-C-methyluridine have been synthesized with alternative halogen patterns, such as 2'-chloro-2'-fluoro and 2'-bromo-2'-fluoro substitutions. These modifications aim to modulate the electronic properties and conformation of the sugar ring, which can affect binding to the viral polymerase and the rate of intracellular phosphorylation. researchgate.net The evaluation of these compounds against various viruses, such as the Yellow Fever Virus (YFV), has shown that subtle changes to the sugar moiety can lead to potent antiviral agents with distinct activity profiles. researchgate.net

Table 1: Antiviral Activity of 2'-Halogen Modified Uridine Analogs against Yellow Fever Virus (YFV)

This table is based on data for selected 2'-dihalo nucleoside prodrugs and their potential as anti-YFV agents. researchgate.net

Compound2'-SubstituentsAntiviral Activity (EC50, µM)Cytotoxicity (CC50, µM)
Sofosbuvir (1) 2'-α-F, 2'-β-CH3-> 45
Analog (C5) 2'-Cl, 2'-F< 1.0> 45
Analog (C9) 2'-Br, 2'-F< 1.0> 45

As shown in Table 1, replacing the 2'-methyl group with a chlorine or bromine atom while retaining the 2'-fluorine resulted in compounds with potent, sub-micromolar anti-YFV activity and low cytotoxicity, highlighting the therapeutic window for these derivatives. researchgate.net

Modification of the Phosphoramidate Moiety

The phosphoramidate promoiety is essential for the efficient delivery of the nucleoside monophosphate into hepatocytes. nih.gov This moiety consists of an L-alanine isopropyl ester and a phenol group attached to the phosphorus center. Derivatization of this group is a key strategy to alter lipophilicity, cell permeability, and the rate of metabolic activation.

A significant modification involves replacing the oxygen atom in the P-O-aryl bond with sulfur, creating thiophosphoramidates. Furthermore, the exocyclic oxygen in the phosphoryl group can be substituted with sulfur. These "thio-analogues" of sofosbuvir can provide insights into the electronic and steric requirements of the enzymatic machinery responsible for prodrug activation. acs.org Studies on pyridine- and pyrimidine-based thioglycoside phosphoramidates have been conducted to explore new chemical space and biological activities. These modifications can influence the diastereoselectivity of the synthesis and the ultimate biological profile of the drug. acs.org

Table 2: Antiviral Activity of Sofosbuvir Thio-Analogs

This table presents representative data for novel thioglycoside phosphoramidates evaluated for antiviral activity. acs.org

CompoundNucleobase TypeModificationAntiviral Activity (Herpes Simplex Virus-1)Antiviral Activity (HCV)
5b PyrimidineThioglycoside (unprotected)IC50: 6.3 µ g/100 µLNot Reported
11 PyridineThioglycoside (unprotected)IC50: 6.6 µ g/100 µLRemarkable Activity
Acyclovir (B1169) Acyclic guanine-IC50: 0.07 µ g/100 µLInactive

The results indicate that thioglycoside modifications can confer significant antiviral activity, with compound 11 showing notable efficacy against both Herpes Simplex Virus-1 and HCV. acs.org This suggests that altering the connection between the sugar and the base, in combination with the phosphoramidate moiety, is a viable strategy for developing broad-spectrum antiviral agents.

Modification of the Nucleobase

While sofosbuvir contains a uridine base, replacing it with other natural or modified pyrimidines and purines is a common SAR strategy. The goal is to improve recognition by the viral polymerase or to alter the selectivity profile of the inhibitor. For instance, C-nucleosides, where the sugar is linked to the nucleobase by a carbon-carbon bond, represent a significant structural departure from traditional N-nucleosides. researchgate.net

Molecular Mechanisms of Cellular Uptake and Intracellular Bioactivation

Pathways of Cellular Permeation and Transport

The chemical structure of the sofosbuvir (B1194449) phosphoramidate (B1195095) prodrug is engineered to overcome the limitations of delivering charged nucleotide analogs across the lipid bilayer of the cell membrane. This is achieved through mechanisms that largely bypass the need for specific transporter proteins that are typically required for nucleoside uptake.

The entry of the sofosbuvir phosphoramidate prodrug into hepatocytes is primarily mediated by passive diffusion. mdpi.comsbq.org.br The lipophilic groups masking the charged phosphate (B84403) moiety enhance the molecule's ability to permeate the cell membrane. This design allows the prodrug to be absorbed and penetrate into the cell, where it can then be hydrolyzed and phosphorylated. calstate.edu This process of facilitated passive diffusion enables the prodrug to bypass the often rate-limiting step of active transport required by earlier generations of nucleoside analogs. mdpi.com In cases of lower transporter activity for other substances, passive diffusion can compensate to ensure cellular entry. europa.eu

A key feature of phosphoramidate prodrugs like sofosbuvir is their ability to enter cells without relying on nucleoside transporters. nih.gov While other antiviral agents, such as ribavirin, are primarily taken up into hepatocytes by transporters like the equilibrative nucleoside transporter 1 (ENT1), the sofosbuvir prodrug's design circumvents this requirement. nih.gov By masking the hydrophilic nucleoside structure, the prodrug can diffuse across the cell membrane, thereby avoiding the potential for transport-mediated drug-drug interactions or saturation kinetics that could limit its intracellular concentration. nih.govnih.gov

Enzymatic Cascade for Intracellular Phosphorylation and Activation

Once inside the hepatocyte, the sofosbuvir prodrug undergoes a multi-step bioactivation process to be converted into its pharmacologically active triphosphate form. nih.govnih.govnih.gov This enzymatic cascade is crucial for trapping the molecule within the cell and preparing it to act on its viral target. nih.gov

The initial and rate-limiting step in the intracellular activation of the sofosbuvir prodrug is the hydrolysis of the carboxyl ester of the alanine (B10760859) moiety. nih.govwisc.edu This reaction is catalyzed predominantly by two key intracellular hydrolases: human Cathepsin A (CatA) and Carboxylesterase 1 (CES1). nih.govnih.govnih.govresearchgate.net The high expression of these enzymes in hepatocytes facilitates efficient first-pass hepatic extraction and activation of the prodrug. nih.govacs.org

Research has shown that while both enzymes contribute to this process in primary human hepatocytes, their relative importance can differ. nih.govwisc.edu In certain cell lines, CatA appears to be the primary enzyme responsible for the hydrolysis. nih.govwisc.edu The stereospecificity of this enzymatic cleavage is a critical determinant of the efficiency of the subsequent activation steps. nih.gov

Table 1: Key Enzymes in the Bioactivation of the Sofosbuvir Prodrug
Activation StepEnzyme(s)Function
Ester HydrolysisCathepsin A (CatA), Carboxylesterase 1 (CES1)Cleavage of the carboxyl ester on the alanine moiety. nih.govnih.govnih.govpatsnap.com
Phosphoramidate CleavageHistidine Triad (B1167595) Nucleotide-binding Protein 1 (Hint-1)Cleavage of the P-N bond to release the amino acid. nih.govnih.govnih.govosti.gov
First PhosphorylationUridine (B1682114) Monophosphate–Cytidine (B196190) Monophosphate Kinase (UMP-CMPK)Converts the monophosphate to a diphosphate (B83284). nih.govnih.govwisc.edu
Second PhosphorylationNucleoside Diphosphate Kinase (NDPK)Converts the diphosphate to the active triphosphate. nih.govnih.govwisc.eduuah.es

Following the initial ester hydrolysis, the molecule undergoes a putative nucleophilic attack by the newly formed carboxyl group on the phosphorus atom. nih.govwisc.edu This results in the spontaneous elimination of the phenol (B47542) group, creating a transient alaninyl phosphate metabolite (referred to as PSI-352707). nih.gov The subsequent crucial step is the cleavage of the phosphorus-nitrogen (P-N) bond of this intermediate, which removes the alanine moiety. nih.govuah.es This reaction is catalyzed by the phosphoramidase enzyme, Histidine Triad Nucleotide-binding Protein 1 (Hint-1). nih.govnih.govnih.govosti.gov The action of Hint-1 is essential for unmasking the monophosphate (referred to as PSI-7411 or GS-331007 monophosphate), making it a substrate for cellular kinases. nih.govnih.gov

The final stage of bioactivation involves two sequential phosphorylation steps carried out by host cell kinases. nih.govpatsnap.comnih.gov The newly formed nucleoside monophosphate is first converted to its diphosphate form (PSI-7410) by Uridine Monophosphate–Cytidine Monophosphate Kinase (UMP-CMPK). nih.govnih.govwisc.edu Subsequently, Nucleoside Diphosphate Kinase (NDPK) catalyzes the addition of a third phosphate group, yielding the pharmacologically active uridine analog triphosphate (GS-461203 or PSI-7409). nih.govwisc.edunih.govuah.es This active triphosphate metabolite is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. nih.govnih.govpatsnap.com Once formed, this active metabolite demonstrates remarkable intracellular stability, with a half-life exceeding 24 hours, which contributes significantly to its antiviral efficacy. nih.govnih.gov

Table 2: Metabolites in the Sofosbuvir Activation Pathway
Metabolite Name/CodeDescriptionFormation Step
Metabolite XIntermediate formed after initial ester hydrolysis. nih.govnih.govCatalyzed by CatA/CES1. nih.gov
PSI-352707Alaninyl phosphate intermediate. nih.govFormed after ester hydrolysis and phenol elimination. nih.gov
GS-331007 Monophosphate (PSI-7411)Nucleoside monophosphate. nih.govnih.govFormed by Hint-1 cleavage of PSI-352707. nih.gov
PSI-7410Nucleoside diphosphate. wisc.eduFormed by UMP-CMPK phosphorylation of the monophosphate. wisc.edu
GS-461203 (PSI-7409)Active nucleoside triphosphate. wisc.edunih.govFormed by NDPK phosphorylation of the diphosphate. wisc.edu

Stereochemical Influence on Intracellular Processing and Bioactivation Kinetics

The biological activity of sofosbuvir is profoundly influenced by the stereochemistry at the phosphorus center of its phosphoramidate moiety. Sofosbuvir itself is a single diastereomer, specifically the (Sp)-isomer. This specific configuration is crucial for efficient recognition and processing by intracellular enzymes, leading to the formation of the active antiviral agent.

Research has demonstrated that the (Sp)-diastereomer of sofosbuvir is significantly more potent in its antiviral activity against the hepatitis C virus (HCV) than its corresponding (Rp)-diastereomer. In fact, the (Sp)-isomer exhibits an 18-fold higher activity. nih.gov This marked difference in potency underscores the stereoselective nature of the intracellular bioactivation pathway. The enzymes responsible for metabolizing the prodrug preferentially bind and act upon the (Sp)-configuration, leading to a more rapid and efficient generation of the active triphosphate metabolite.

The synthesis of sofosbuvir as a single (Sp)-diastereomer is a critical aspect of its manufacturing process, ensuring a consistent and potent clinical outcome. The stereochemical purity of the final drug product is directly linked to its bioactivation kinetics and, consequently, its therapeutic success.

Identification and Characterization of Intracellular Metabolites

The intracellular bioactivation of sofosbuvir is a multi-step process that converts the parent prodrug into its active triphosphate form. This metabolic cascade involves several key enzymatic steps and results in the formation of distinct intracellular metabolites.

Upon entry into the hepatocyte, sofosbuvir is rapidly metabolized. The initial step involves the cleavage of the carboxyl ester by human carboxylesterase 1 (CES1) or cathepsin A. mdpi.com This hydrolysis results in the formation of an intermediate known as "metabolite X" (GS-662070). researchgate.netnih.govnih.gov

Following the formation of metabolite X, the phosphoramidate bond is cleaved by histidine triad nucleotide-binding protein 1 (HINT1). This step releases the monophosphate form of the nucleoside analog, GS-331007 monophosphate. researchgate.netnih.gov This monophosphate metabolite can then undergo two possible fates. It can be dephosphorylated to form the nucleoside metabolite GS-331007, which is considered inactive and is eventually eliminated from the cell. researchgate.netnih.govnih.gov

Alternatively, and crucially for its antiviral activity, GS-331007 monophosphate can be sequentially phosphorylated by cellular kinases. Uridine-cytidine monophosphate kinase (UCK2) and nucleoside diphosphate kinase (NDPK) catalyze the formation of the diphosphate and then the triphosphate metabolite, respectively. mdpi.com The final product of this pathway is the pharmacologically active uridine analog triphosphate, GS-461203 (also referred to as GS-331007 triphosphate). nih.gov This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication. researchgate.netnih.gov

The major metabolite that is detected systemically and is used for pharmacokinetic analysis is GS-331007, which accounts for over 90% of the systemic drug-related material exposure. nih.gov However, it is the intracellular concentration of the triphosphate form, GS-461203, that is directly responsible for the antiviral effect.

Table of Intracellular Metabolites of Sofosbuvir

Metabolite NameAlternative NameRole in Bioactivation Pathway
Metabolite XGS-662070Initial intermediate after ester cleavage
GS-331007 monophosphate-Key intermediate for phosphorylation
GS-331007-Inactive nucleoside metabolite
GS-331007 diphosphate-Intermediate in phosphorylation cascade
GS-461203GS-331007 triphosphateActive triphosphate metabolite

Enzymatic Interactions and Target Engagement at the Molecular Level

Interaction with Viral RNA-Dependent RNA Polymerases (e.g., HCV NS5B, ZIKV RdRp)

The active triphosphate metabolite of sofosbuvir (B1194449), GS-461203, serves as a substrate for the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase. patsnap.comdroracle.ai This enzyme is essential for replicating the virus's single-stranded RNA genome. nih.gov The active site of the NS5B polymerase is highly conserved across all HCV genotypes, which accounts for sofosbuvir's broad-spectrum, or pangenotypic, activity. nih.govnih.gov

GS-461203 mimics the natural uridine (B1682114) triphosphate (UTP) nucleotide, allowing it to be recognized and incorporated into the nascent viral RNA strand during replication. patsnap.comresearchgate.net The NS5B polymerase, which has a structure often described as a "right hand" with fingers, palm, and thumb domains, creates a catalytic site where this incorporation occurs. nih.govnih.gov Nucleoside inhibitors like GS-461203 bind to this catalytic site, competing with endogenous nucleotides. nih.govnih.gov

Beyond HCV, the active metabolite of sofosbuvir has demonstrated inhibitory activity against the RdRp of other RNA viruses. For instance, sofosbuvir triphosphate has been shown to inhibit the RdRp activity of the Zika virus (ZIKV) with an IC₅₀ of 0.38 ± 0.03 μM. biorxiv.org It also inhibits the RdRp of the Kyasanur forest disease virus (KFDV) NS5 protein, with an IC₅₀ of 3.73 ± 0.033 μM. biorxiv.org The active form of sofosbuvir has also been shown to be incorporated by the SARS-CoV RdRp, where it acts as a chain terminator. nih.gov This broader activity is attributed to the conserved nature of the active site in the RdRp enzymes across many viruses. biorxiv.org

Molecular Basis of Substrate Mimicry and Chain Termination

The efficacy of sofosbuvir's active metabolite, GS-461203, is rooted in its ability to act as a defunct substrate for the NS5B polymerase. nih.gov As a uridine analog, it is incorporated into the growing RNA chain at positions where an adenosine (B11128) is present in the template strand, effectively mimicking the natural substrate, uridine triphosphate. researchgate.net

Once incorporated, GS-461203 acts as a nonobligate chain terminator. nih.govnih.gov The key to its termination function lies in the chemical modifications at the 2' position of its ribose sugar ring, which features both a fluoro group and a methyl group (2'-F, 2'-C-Me). researchgate.netnih.gov After the NS5B polymerase adds GS-461203 to the nascent RNA chain, the presence of the bulky 2'-C-methyl group creates a significant steric clash with the incoming natural nucleotide triphosphate (NTP). researchgate.net This steric hindrance physically blocks the polymerase from catalyzing the formation of the next phosphodiester bond, thereby preventing further elongation of the viral RNA strand. researchgate.net This immediate and complete chain termination effectively halts viral replication. patsnap.comnih.gov

Binding Site Analysis and Conformational Dynamics of Polymerase-Ligand Complexes

GS-461203 binds to the highly conserved catalytic active site of the HCV NS5B polymerase, which is formed by the intersection of the palm, fingers, and thumb subdomains. nih.govnih.gov This site contains conserved motifs (A through F) typical of RdRps, which are responsible for binding the RNA template and incoming NTPs. nih.gov

X-ray crystallography studies have provided insights into the specific interactions between the sofosbuvir metabolite and the polymerase. A critical interaction involves the 2'-fluoro group of the analog and the Asn291 residue within the NS5B active site, which facilitates its incorporation. biorxiv.org The polymerase's active site must adopt a specific conformation to accommodate the incoming nucleotide. The binding of non-nucleoside inhibitors to allosteric sites can induce conformational changes that distort the active site and inhibit polymerization, highlighting the importance of the enzyme's structural dynamics. nih.govresearchgate.net

The development of resistance to sofosbuvir is rare due to the critical function of the highly conserved active site. nih.gov The primary mutation associated with resistance in laboratory studies is S282T. nih.govnih.gov This single amino acid substitution introduces a threonine at position 282, which is believed to create a steric clash with the modified 2'-position of the incorporated drug, thereby hindering its binding or incorporation and reducing the drug's efficacy. nih.gov However, this mutation significantly impairs the polymerase's natural function, resulting in poor viral fitness, which is why it is rarely observed in clinical settings. nih.govnih.gov

Kinetic Analysis of Enzyme Inhibition and Selectivity (in vitro, non-cellular)

In vitro kinetic studies have quantified the inhibitory potential of sofosbuvir's active triphosphate metabolite (GS-461203) against viral polymerases. The half-maximal inhibitory concentration (IC₅₀) for recombinant NS5B polymerases from HCV genotypes 1 through 4 is comparable, confirming the drug's pangenotypic activity. nih.govresearchgate.net For HCV NS5B, the IC₅₀ of sofosbuvir triphosphate has been reported to be approximately 0.12 μM. biorxiv.org

The selectivity of sofosbuvir is a key aspect of its favorable profile. The active metabolite, GS-461203, does not significantly inhibit human DNA polymerases, human RNA polymerase, or mitochondrial RNA polymerase (POLRMT). nih.govnih.gov This high degree of selectivity for the viral polymerase over host cellular polymerases contributes to the low toxicity of the drug. patsnap.comresearchgate.net

Inhibitory Kinetics of Sofosbuvir Triphosphate (GS-461203) Against Viral RdRps
Viral PolymeraseParameterValueReference
HCV NS5BIC₅₀~0.12 μM biorxiv.org
Kd113 ± 28 μM nih.gov
kpol0.67 ± 0.05 s⁻¹ nih.gov
kpol/Kd0.0059 ± 0.0015 μM⁻¹ s⁻¹ nih.gov
ZIKV RdRpIC₅₀0.38 ± 0.03 μM biorxiv.org
KFDV NS5IC₅₀3.73 ± 0.033 μM biorxiv.org

Comparative Analysis with Natural Nucleotide Substrates

The active metabolite of sofosbuvir, GS-461203, functions by competing with natural nucleotide triphosphates for incorporation by the viral polymerase. nih.goveg.net While it is an effective substrate, the HCV NS5B polymerase does discriminate between GS-461203 and its natural counterpart, UTP.

Kinetic studies reveal that the natural UTP is incorporated more efficiently than the sofosbuvir metabolite. For natural UTP, the Kd and kpol values have been measured at 490 μM and 27 s⁻¹, respectively. nih.gov In comparison, GS-461203 is incorporated less rapidly (kpol of 0.67 s⁻¹) but binds with a higher affinity (lower Kd of 113 μM). nih.gov Despite the lower incorporation rate, the intracellular concentrations of the active triphosphate metabolite achieved in liver cells (estimated to be around 50 μM) greatly exceed its inhibition constant (Ki) for the HCV NS5B polymerase (0.42 μM), ensuring potent antiviral activity. nih.gov

The crucial difference lies not in the efficiency of incorporation but in the consequence of that incorporation. While the addition of a natural uridine monophosphate allows for the continued elongation of the RNA chain, the incorporation of the sofosbuvir monophosphate analog results in immediate and irreversible chain termination, which ultimately blocks viral replication. researchgate.netnih.gov

Kinetic Comparison of Sofosbuvir Triphosphate and Natural UTP
SubstrateKd (μM)kpol (s⁻¹)Consequence of IncorporationReference
Sofosbuvir Triphosphate (GS-461203)113 ± 280.67 ± 0.05Chain Termination nih.gov
Uridine Triphosphate (UTP)49027Chain Elongation nih.gov

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr

Impact of Phosphoryl Moiety Substituents on Activity and Bioactivation

Sofosbuvir (B1194449) is a prodrug that must be metabolized intracellularly to its active form, 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate (GS-461203). wikipedia.orgnih.gov The design of the phosphoramidate (B1195095) moiety is central to this process, ensuring efficient delivery and bioactivation in the liver. nih.govnih.gov

The journey from the synthetic precursor, Chloro (R)-Phosphoryl Sofosbuvir, to the final active drug underscores the importance of the substituents on the phosphorus atom. In the synthesis of sofosbuvir, the chloro group on the phosphoryl center acts as a leaving group, which is displaced by the amino group of L-alanine isopropyl ester. unisi.itresearchgate.net This reaction creates the crucial phosphoramidate linkage of sofosbuvir.

Once administered, the L-alanine isopropyl ester and the phenoxy group of the phosphoramidate moiety are not arbitrary choices; they are specifically selected to orchestrate the drug's activation. The bioactivation cascade is initiated by human cathepsin A (CatA) or carboxylesterase 1 (CES1), which hydrolyze the carboxyl ester of the alanine (B10760859) moiety. nih.govnih.gov This is followed by the cleavage of the P-N bond by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), releasing the amino acid and leaving the phenyl group to be displaced, which ultimately yields the 5'-monophosphate of the parent nucleoside (GS-331007 monophosphate). nih.govnih.govnih.gov Subsequent phosphorylation by cellular kinases, specifically UMP-CMP kinase and nucleoside diphosphate (B83284) kinase, generates the active triphosphate GS-461203. nih.govnih.gov

The stability of the phosphoramidate prodrug is finely tuned. It must be stable enough to survive gastrointestinal transit and first-pass metabolism but labile enough to be efficiently cleaved within hepatocytes. wisc.edu Studies on various prodrugs have shown that substituents like the 1-naphthol (B170400) ester, while potent, can lead to significant cytotoxicity, highlighting the critical balance required for the phosphoryl moiety's design. wisc.edu The specific combination of L-alanine isopropyl ester and a phenoxy group in sofosbuvir provides the optimal balance of stability, efficient hepatic uptake, and enzymatic conversion. nih.govwisc.edu

Table 1: Key Enzymes in Sofosbuvir Bioactivation
EnzymeRole in BioactivationSubstrateProduct
Carboxylesterase 1 (CES1) / Cathepsin A (CatA)Hydrolyzes the carboxyl ester of the L-alanine moiety. This is the initial activation step.SofosbuvirMetabolite X (alaninyl phosphoramidate intermediate)
Histidine Triad Nucleotide-Binding Protein 1 (HINT1)Cleaves the phosphoramidate P-N bond, removing the alanine fragment.Metabolite XUridine (B1682114) 5'-monophosphate analogue (GS-331007 MP)
Uridine Monophosphate-Cytidine Monophosphate Kinase (UMP-CMPK)Performs the first phosphorylation of the monophosphate to the diphosphate.GS-331007 MPUridine 5'-diphosphate analogue
Nucleoside Diphosphate Kinase (NDPK)Performs the final phosphorylation to generate the active triphosphate form.Uridine 5'-diphosphate analogueActive Triphosphate (GS-461203)

Stereochemical Determinants of Biological Potency and Enzymatic Recognition

Stereochemistry is a critical determinant of sofosbuvir's biological activity, particularly at the chiral phosphorus center. Sofosbuvir is a single diastereomer, specifically the Sp isomer. nih.gov This stereochemical purity is not accidental; the Sp-diastereomer is markedly more potent than its Rp counterpart. nih.gov Research indicates that the Sp-diastereomer of sofosbuvir exhibits anti-HCV activity that is 18 times higher than the Rp-diastereomer. nih.gov

This pronounced difference in potency necessitates stereoselective synthesis or efficient resolution of diastereomers. One method to achieve this is through dynamic kinetic resolution of the key phosphoramidate intermediate, isopropyl-2-((chloro(phenoxy)phosphoryl)-amino)propanoate. researchgate.net Another approach involves the use of enzymes, such as engineered phosphotriesterases (PTE), that can selectively hydrolyze the undesired Rp-diastereomer, leaving the desired Sp-isomer intact. nih.gov

The enzymatic recognition within the hepatocyte also appears to be stereoselective. The enzymes responsible for bioactivation, such as HINT1, must effectively process the phosphoramidate prodrug. nih.govnih.gov The precise three-dimensional arrangement of the Sp-isomer facilitates optimal interaction with the active sites of these activating enzymes, leading to efficient generation of the active triphosphate metabolite. The X-ray crystal structure of the Sp isomer (also known as PSI-7977) was crucial in establishing the direct correlation between this specific stereochemistry and its potent biological activity. nih.gov

Table 2: Comparison of Sofosbuvir Diastereomers
PropertySp-Diastereomer (Sofosbuvir)Rp-Diastereomer
Biological PotencyHigh (Clinically effective)Significantly lower (18-fold less active) nih.gov
Enzymatic Hydrolysis (by engineered PTE)Resistant to hydrolysisPreferentially hydrolyzed nih.gov
Clinical StatusApproved drugNot developed

Influence of Nucleoside Base and Sugar Modifications on Efficacy and Selectivity

The efficacy and selectivity of sofosbuvir are profoundly influenced by specific modifications to its nucleoside core, which consists of a uridine base and a modified ribose sugar. The key modifications are located at the 2' position of the sugar ring: a 2'-α-fluoro group and a 2'-β-C-methyl group. nih.gov

These modifications are not merely structural embellishments; they are fundamental to the drug's mechanism of action. After conversion to the active triphosphate form (GS-461203), the molecule acts as a substrate for the HCV NS5B RNA-dependent RNA polymerase. wikipedia.orgnih.gov The NS5B polymerase incorporates GS-461203 into the growing viral RNA chain. However, the presence of the 2'-β-C-methyl group creates a steric clash with the incoming natural nucleotide, physically blocking further elongation of the RNA chain. wikipedia.orgresearchgate.net This act of chain termination effectively halts viral replication.

The parent nucleoside, lacking the phosphoramidate prodrug moiety, has an EC50 value greater than 50 μM in HCV replicon assays, demonstrating very low potency. nih.gov In contrast, the full phosphoramidate prodrug of sofosbuvir has an EC90 of 0.42 μM, highlighting the dramatic increase in activity afforded by the prodrug approach combined with the sugar modifications. nih.gov Studies on related nucleoside analogues, such as 7-deazapurine derivatives with the same 2'-fluoro-2'-C-methyl sugar, have shown that while their triphosphate forms can be potent inhibitors of the HCV polymerase, the parent nucleosides and their phosphoramidate prodrugs may fail to generate sufficient levels of the active triphosphate intracellularly, resulting in a lack of antiviral activity. nih.gov This underscores the success of the uridine base and specific phosphoramidate combination in sofosbuvir, which ensures efficient phosphorylation.

Furthermore, these modifications contribute to the drug's selectivity. The active triphosphate, GS-461203, is a poor substrate for human DNA and RNA polymerases, as well as mitochondrial RNA polymerase, which minimizes off-target effects and contributes to the drug's favorable safety profile. nih.gov

Table 3: Effect of Structural Modifications on Anti-HCV Activity
CompoundKey FeaturesAnti-HCV Replicon Activity
Parent Nucleoside (2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine)Modified sugar, no prodrugLow potency (EC50 > 50 μM) nih.gov
Sofosbuvir (PSI-7977)Modified sugar + Sp-phosphoramidate prodrugHigh potency (EC90 = 0.42 μM) nih.gov
Alkyl Phosphate (B84403) Ester AnalogueModified sugar + simple alkyl phosphateInactive wisc.edu

Elucidation of Key Pharmacophoric Elements and Their Structural Requirements

The remarkable success of sofosbuvir can be attributed to a well-defined set of pharmacophoric elements, each with specific structural requirements that collectively optimize its antiviral activity, delivery, and mechanism of action.

The essential pharmacophoric features are:

The Uridine Nucleobase: This base mimics the natural substrate for the HCV RNA polymerase, allowing for recognition and incorporation into the viral RNA. researchgate.net

The Modified 2'-Sugar Moiety: The 2'-α-fluoro and 2'-β-C-methyl groups are critical. The fluorine atom can influence the sugar pucker and electronegativity, while the methyl group is the key structural element that causes chain termination through steric hindrance after incorporation into the RNA strand. wikipedia.orgresearchgate.net

The Sp-Phosphoramidate Prodrug: This moiety is arguably the most innovative feature. It masks the negative charge of the phosphate, enhancing cell permeability and facilitating oral bioavailability. wikipedia.org Its specific components (phenoxy group, L-alanine, isopropyl ester) are designed for liver-targeted activation by specific host enzymes like CES1, CatA, and HINT1. nih.govnih.gov The Sp stereochemistry at the phosphorus center is an absolute requirement for high potency. nih.govnih.gov

Molecular modeling and pharmacophore studies have further illuminated the structural requirements for binding to the NS5B polymerase active site. plos.orgscilit.comnih.gov The active triphosphate form, GS-461203, fits into the catalytic site, which is structurally conserved across HCV genotypes, explaining sofosbuvir's pangenotypic activity. nih.gov The molecule positions its 3'-hydroxyl group correctly for the polymerase to catalyze the phosphodiester bond formation, but once incorporated, the 2'-methyl group prevents the proper alignment of the next incoming nucleotide, halting replication. wikipedia.orgresearchgate.net This precise interaction within the polymerase active site is the culmination of the drug's intricate chemical design.

Mechanisms of Resistance in Pre Clinical Models

Molecular Basis of Viral Mutations Conferring Resistance (e.g., NS5B Mutations)

The primary mechanism of resistance to sofosbuvir (B1194449), the parent compound of Chloro (R)-Phosphoryl Sofosbuvir, involves specific amino acid substitutions in the NS5B polymerase. The NS5B protein is responsible for replicating the viral RNA genome, and nucleotide inhibitors function by mimicking natural substrates, getting incorporated into the growing RNA chain, and causing premature termination. nih.govnih.gov

The most well-characterized resistance-associated substitution (RAS) for sofosbuvir is the S282T mutation, located within the active site of the NS5B polymerase. mdpi.comresearchgate.net This substitution from serine to threonine at position 282 is believed to create a steric conflict with the 2'-methyl group on the sofosbuvir molecule, which hinders its incorporation into the nascent RNA chain. researchgate.net While S282T is the primary mutation associated with high-level resistance, it often impairs the replication fitness of the virus, which may explain its rare emergence in clinical settings. nih.gov

Other mutations have been identified that can contribute to reduced susceptibility, although often to a lesser degree. These include substitutions such as L159F, C316N, and V321A/I. mdpi.comnih.govresearchgate.net In some cases, multiple mutations can appear together, such as the double mutation L159F-C316N, which has been observed at a notable frequency in Brazilian patients with HCV genotype 1b. researchgate.net While these mutations are linked to sofosbuvir, they provide the molecular framework for understanding potential resistance to its derivatives like this compound.

Table 1: Key NS5B Mutations Associated with Reduced Susceptibility to Sofosbuvir

MutationLocation in NS5BGenotype(s) Commonly AffectedProposed Mechanism of Resistance
S282T Active SitePan-genotypic, but confers modest resistance in G2a mdpi.comSteric clash with the 2'-methyl group of the inhibitor, limiting incorporation. researchgate.net
L159F Palm DomainGenotype 1b mdpi.comresearchgate.netMay alter enzyme conformation, indirectly affecting inhibitor binding or incorporation.
C316N Palm DomainGenotype 1b researchgate.netasm.orgFound as a natural polymorphism; may reduce susceptibility, especially in combination with other mutations.
V321A/I Thumb DomainGenotype 1, 6a nih.govrcsb.orgMay impact the positioning of the RNA template or primer, affecting inhibitor efficiency.

In Vitro Selection of Resistant Viral Strains and Characterization

The selection and characterization of resistant viral strains are typically performed in vitro using HCV replicon systems. These systems are cell lines that contain a self-replicating portion of the HCV genome, allowing for the study of viral replication and the effects of antiviral drugs in a controlled laboratory setting.

To select for resistant variants, replicon-containing cells are cultured over extended periods in the presence of increasing concentrations of the antiviral agent. This selective pressure favors the growth of viruses that have acquired mutations conferring reduced susceptibility. In studies with sofosbuvir, the S282T substitution is the most commonly selected mutation across various HCV genotypes in these replicon systems. mdpi.com

Once resistant colonies are isolated, they are characterized to confirm the presence of specific mutations through sequencing of the NS5B gene. Phenotypic analysis is then conducted to quantify the level of resistance. This is typically expressed as the EC50 (50% effective concentration), which is the drug concentration required to inhibit 50% of viral replication. A fold-change in EC50 is calculated by comparing the value for the mutant replicon to that of the wild-type (non-mutated) replicon. Furthermore, the replication capacity or "fitness" of the mutant virus is assessed in the absence of the drug, as resistance mutations can sometimes impair the polymerase's natural function, leading to less efficient viral replication. nih.gov

Biochemical Characterization of Mutant Polymerase Enzymes

To understand the precise molecular mechanism of resistance, mutant NS5B polymerase enzymes are produced using recombinant protein expression systems and characterized biochemically. This involves comparing the enzymatic activity of the mutant polymerase to the wild-type enzyme.

Key biochemical parameters that are evaluated include:

Enzymatic Efficiency: The catalytic efficiency (kpol/Kd) of the polymerase for incorporating the active triphosphate form of the drug (sofosbuvir triphosphate) versus the natural nucleotide triphosphate is determined. A resistant polymerase will typically show a decreased efficiency of incorporating the drug analog.

Substrate Affinity: The binding affinity (Kd) of the polymerase for both the antiviral triphosphate and natural nucleotides is measured. Resistance mutations may reduce the affinity of the enzyme for the inhibitor.

Chain Termination: Assays are performed to confirm that the incorporated drug acts as a chain terminator, and to assess whether the mutant polymerase has any capacity to excise or bypass the incorporated inhibitor.

Biochemical studies of the S282T mutant polymerase have confirmed that this enzyme has a significantly reduced ability to incorporate sofosbuvir's active triphosphate metabolite compared to the wild-type enzyme, providing a direct biochemical basis for the observed resistance.

Table 2: Illustrative Biochemical Profile of a Resistant NS5B Mutant

ParameterWild-Type PolymeraseS282T Mutant PolymeraseImplication
EC50 Fold-Change 1x5-15xHigher drug concentration needed to inhibit the mutant virus.
Replication Capacity 100%~30-50%The resistance mutation impairs the virus's ability to replicate efficiently. nih.gov
Incorporation of Sofosbuvir-TP EfficientSignificantly ReducedThe mutant enzyme discriminates against the drug, favoring natural nucleotides.

Strategies for Overcoming Resistance through Structural Modification of this compound

The development of resistance, even if infrequent, drives the search for next-generation inhibitors. Medicinal chemistry efforts focus on designing new molecules that can evade known resistance mechanisms. nih.gov Proactive strategies are incorporated into the drug design process to minimize the impact of drug resistance. nih.govnih.gov

For a nucleotide analog like this compound, several strategies can be explored:

Modification of the 2'-Substituent: Since the S282T mutation confers resistance via steric hindrance with the 2'-methyl group, designing analogs with smaller or different 2'-substituents could potentially overcome this resistance. For example, replacing the 2'-methyl with a group less affected by the threonine at position 282 might restore activity.

Altering the Phosphoramidate (B1195095) Moiety: The phosphoramidate prodrug portion is crucial for delivering the active nucleoside monophosphate to the liver. nih.govnih.gov While not directly interacting with the polymerase active site, modifications to this group could improve the intracellular concentration of the active triphosphate form, potentially overwhelming the resistance mechanism.

Synthesis of Novel Analogs: The synthesis of entirely new analogs, such as thio-analogues or compounds with different heterocyclic bases, represents another avenue. nih.gov These novel structures might have different binding modes or interactions within the NS5B active site that are not disrupted by common resistance mutations like S282T. The goal is to create a compound that either fits within the active site of the mutant enzyme or establishes new, critical interactions that the mutant cannot easily disrupt without severely compromising its own function. nih.gov

These strategies aim to develop potent, pan-genotypic inhibitors with an even higher barrier to resistance, ensuring durable therapeutic options against HCV. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Studies of Chloro (R)-Phosphoryl Sofosbuvir (B1194449) and its Metabolites with Target Enzymes

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is extensively used to understand the interactions between a drug, or its metabolites, and its biological target, typically a protein or enzyme. In the case of Sofosbuvir, docking studies have been crucial in elucidating its binding mode with the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B), as well as its interactions with other relevant proteins.

Detailed research findings indicate that the active triphosphate form of Sofosbuvir effectively binds to the catalytic site of the HCV NS5B polymerase. One study demonstrated that Sofosbuvir exhibited a binding affinity of -7.19 kcal/mol against the GT1a subtype of the enzyme. nih.gov The triphosphate moiety of the metabolite is critical for this interaction, forming key hydrogen bonds with amino acid residues such as Arg200, Cys336, and Met414. nih.gov Similarly, docking studies of Sofosbuvir's diphosphate (B83284) metabolite with the Dengue Virus (DENV1) RdRp showed that the uracil (B121893) base associates with the S601 residue, which is analogous to key residues in the HCV polymerase active site. nih.gov

Beyond its primary antiviral target, docking simulations have also been used to investigate Sofosbuvir's interactions with other proteins. For instance, its binding to Human Serum Albumin (HSA), which is crucial for its pharmacokinetic profile, was calculated to have a binding free energy of -7.17 kcal/mol. rsc.org Furthermore, in the context of drug repurposing, Sofosbuvir was docked into the active site of the COVID-19 main protease, showing a binding free energy of -7.93 kcal/mol, suggesting potential inhibitory activity. tbzmed.ac.ir

LigandTarget Enzyme/ProteinDocking Score (kcal/mol)Key Interacting ResiduesSource
SofosbuvirHCV NS5B Polymerase (GT1a)-7.19Arg200, Cys316, Ser365, Ser368, Met414 nih.gov
Sofosbuvir Metabolite (Diphosphate)DENV1 RdRpNot SpecifiedS601, D534, D663, D664 nih.gov
SofosbuvirHuman Serum Albumin (HSA)-7.17Preferentially bound to site I rsc.org
SofosbuvirCOVID-19 Main Protease-7.93Not Specified tbzmed.ac.ir
Sofosbuvir Analog (SOFO5)HCV NS5B PolymeraseSuperior to SofosbuvirNot Specified mtroyal.ca

Molecular Dynamics Simulations to Investigate Binding Dynamics and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is vital for assessing the stability of a drug-protein complex, understanding conformational changes, and calculating binding free energies more accurately.

MD simulations have been employed to study the complexes of Sofosbuvir and its analogs with various viral polymerases. For example, 100-nanosecond MD simulations were used to assess the stability of modified Sofosbuvir compounds bound to the SARS-CoV-2 RdRp. nih.gov Analyses of these simulations, including root-mean-square deviation (RMSD), radius of gyration (RoG), and solvent-accessible surface area (SASA), confirmed the stability of the ligand-protein complexes. nih.gov Similarly, MD simulations of Sofosbuvir within the active site of the COVID-19 main protease demonstrated its stability, reinforcing the findings from docking studies. tbzmed.ac.ir

These simulations are also critical for understanding drug resistance. MD studies combined with other computational methods have been used to explore the resistance mechanisms of HCV NS3/4A protease mutants toward Sofosbuvir, providing atomic-level insights into how mutations affect drug binding and efficacy. nih.gov The binding free energies are often recalculated from MD trajectories using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to provide a more refined estimate of binding affinity. tbzmed.ac.irnih.gov

System StudiedSimulation TimeKey Analysis MethodsKey FindingsSource
Sofosbuvir analogs with SARS-CoV-2 RdRp100 nsRMSD, RoG, SASA, MM-GBSAConfirmed stability of the protein-ligand complexes. nih.gov
Sofosbuvir with COVID-19 Main Protease100 nsMM-GBSAThe complex was stable within the active site. tbzmed.ac.ir
Sofosbuvir with HCV NS3/4A Protease (Wild-type vs. Mutant)Not SpecifiedMD, MM-GBSA, PCAIdentified that mutations affect the activity of Sofosbuvir. nih.gov
Sofosbuvir analog (SOFO5) with HCV NS5BNot SpecifiedMD SimulationConfirmed stability and antiviral potential. mtroyal.ca

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular states. nih.govresearchgate.net

These calculations are instrumental in understanding the intrinsic properties of Sofosbuvir and its metabolites that contribute to their biological activity. For instance, quantum calculations can determine the distribution of electronic charge within the molecule, highlighting the electrophilic and nucleophilic sites that are important for chemical reactions, such as the metabolic activation steps. researchgate.net The calculation of highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps to confirm that charge transfer can occur within the molecule, a key aspect of its reactivity. researchgate.net

Hybrid methods, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach, combine the high accuracy of quantum mechanics for a specific region of interest (like the active site) with the computational efficiency of molecular mechanics for the larger system (the rest of the protein). nih.gov This allows for a detailed and accurate assessment of binding energies and reaction mechanisms within a complex biological environment. nih.gov

Computational MethodProperty InvestigatedApplication to Sofosbuvir/AnalogsSource
Density Functional Theory (DFT)Binding modes, vibrational frequencies, molecular orbitalsUsed to gain insights into the binding of Sofosbuvir's metabolites to target enzymes. nih.govresearchgate.net
ONIOM (e.g., B3LYP/6-31+G(d,p):UFF)Binding affinity, interaction energiesAssessing the binding of potential antiviral compounds to viral nonstructural proteins. nih.gov
Hartree-Fock (HF)Geometric structure, vibrational frequenciesAnalyzing the structural and electronic properties of drug-like molecules. researchgate.net
RISM-SCFSolvation free energyPredicting properties like partition coefficients for drug molecules. mdpi.com

Pharmacophore Modeling and Virtual Screening for Novel Analogs

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. This model then serves as a template in a virtual screening campaign to search large databases of chemical compounds for new molecules that match the pharmacophore, potentially leading to the discovery of novel analogs with improved properties. nih.gov

This approach is highly valuable for building upon the success of an existing drug like Sofosbuvir. By understanding the key features of Sofosbuvir's active triphosphate metabolite that allow it to bind to the NS5B polymerase—such as hydrogen bond donors/acceptors, hydrophobic regions, and the precise spatial arrangement of the phosphate (B84403) groups—a pharmacophore model can be constructed.

Researchers have successfully used structure-based virtual screening to identify novel inhibitors of the HCV NS5B polymerase. In one such study, a library of 260,000 compounds was computationally screened against an allosteric binding pocket of the enzyme. nih.gov This multi-step screening process, which includes initial docking and subsequent filtering based on predicted binding affinity and other properties, narrowed the field down to a small number of promising candidates for chemical synthesis and biological testing. nih.gov This strategy exemplifies how computational methods can efficiently explore vast chemical space to identify new therapeutic leads based on a known molecular scaffold or binding site. nih.govfrontiersin.org

Screening StepDescriptionExample ApplicationSource
Library PreparationA large database of chemical compounds is prepared for screening (e.g., filtering for drug-like properties).A ChemBridge database of 260,000 compounds was filtered to 52,000. nih.gov
High-Throughput Virtual Screening (HTVS)Rapid docking of all library compounds into the target protein's binding site.Initial screening to identify compounds that fit the target's allosteric pocket. nih.govfrontiersin.org
Refined DockingThe top hits from HTVS are re-docked with higher precision algorithms.Further downsizing of the library to a few hundred candidates. nih.gov
Selection of CandidatesFinal selection of a small number of compounds for synthesis and experimental validation based on scores and visual inspection.23 candidates were selected for further investigation. nih.gov

Prediction of Metabolic Pathways and Enzyme Substrate Specificity

Sofosbuvir is a prodrug, meaning it is administered in an inactive form and must be converted into its pharmacologically active form through metabolic processes within the body. wikipedia.org Understanding this metabolic pathway and the enzymes involved is critical. While this pathway has been elucidated experimentally, computational methods are increasingly being developed to predict the metabolism of new chemical entities. nih.govarxiv.org

The metabolic activation of Sofosbuvir occurs primarily in hepatocytes and involves a multi-step enzymatic cascade:

Hydrolysis: The parent drug, Sofosbuvir, is first hydrolyzed by human carboxylesterase 1 (CES1) and Cathepsin A (CatA), which cleaves the carboxyl ester moiety to form an intermediate known as Metabolite X. nih.govnih.gov

Phosphoramidase Cleavage: The phosphoramidate (B1195095) bond is then cleaved by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), releasing the monophosphate metabolite. nih.govwikipedia.org

Phosphorylation: The monophosphate form is sequentially phosphorylated by cellular kinases, such as UMP-CMPK, to the diphosphate and finally to the active triphosphate metabolite, GS-461203. nih.gov

This active triphosphate is what competes with natural nucleotides for incorporation by the HCV NS5B polymerase, thereby terminating viral RNA replication. nih.gov Conversely, dephosphorylation of the monophosphate metabolite leads to the formation of the inactive nucleoside metabolite, GS-331007, which is eventually cleared from the body. wikipedia.org Computational models using machine learning and structural data are being developed to predict such metabolic pathways based on a molecule's chemical structure, which could accelerate the development of future prodrugs. nih.govarxiv.org

Metabolic StepPrecursorEnzyme(s)ProductSource
Carboxyl Ester HydrolysisSofosbuvirCarboxylesterase 1 (CES1), Cathepsin A (CatA)Metabolite X nih.govnih.gov
Phosphoramidate CleavageMetabolite XHistidine Triad Nucleotide-binding Protein 1 (HINT1)GS-331007 Monophosphate nih.govwikipedia.org
First PhosphorylationGS-331007 MonophosphateUMP-CMPK and other kinasesGS-331007 Diphosphate nih.gov
Second PhosphorylationGS-331007 DiphosphateNucleoside Diphosphate Kinase (ND-PK)GS-461203 (Active Triphosphate) nih.gov
Dephosphorylation (Inactive Pathway)GS-331007 MonophosphatePhosphatasesGS-331007 (Nucleoside) wikipedia.orgnih.gov

Future Directions and Emerging Research Avenues

Design of Next-Generation Phosphoramidate (B1195095) Prodrugs with Enhanced Properties

The success of sofosbuvir (B1194449), a phosphoramidate prodrug, has spurred research into the design of next-generation compounds with enhanced properties. nih.gov The "ProTide" technology, which is central to sofosbuvir's design, masks the negative charges of the monophosphate with an aryloxy group and an amino acid ester. nih.gov This design facilitates cell permeability and allows the drug to bypass the often-inefficient initial phosphorylation step that limits many nucleoside analogues. nih.govnih.gov

Key goals for the next generation of phosphoramidate prodrugs include:

Enhanced Metabolic Stability: Modifying the prodrug components to achieve a more controlled and efficient conversion to the active triphosphate within the target cell.

Improved Targeting: Designing prodrugs with moieties that have a higher affinity for transporters expressed on specific cell types, such as hepatocytes, to increase drug concentration at the site of action and reduce off-target effects.

Broad-Spectrum Activity: Exploring modifications that could yield compounds effective against a wider range of viruses. acs.org

Overcoming Resistance: Developing prodrugs that can be effectively metabolized to their active form even in the presence of viral mutations that confer resistance to existing drugs.

A diastereoselective synthesis method using copper-catalysis has been developed to create P-chirogenic phosphoramidate prodrugs, which could lead to more potent and selective antiviral agents. nih.gov

Exploration of Novel Delivery Systems for Intracellular Targeting

While the phosphoramidate prodrug strategy inherently enhances intracellular delivery, research is also focused on advanced delivery systems to further improve the therapeutic index of antiviral agents like sofosbuvir. masaharusomiya.page These systems aim to protect the drug from degradation, increase its circulation time, and facilitate its uptake into target cells. researchgate.netyoutube.com

Nanoparticles and Liposomes:

Nanoparticles and liposomes are at the forefront of these novel delivery strategies. researchgate.netnih.gov These carriers can encapsulate the drug, shielding it from the external environment and improving its pharmacokinetic profile. youtube.com For sofosbuvir, a study has explored the use of a hybrid composite system involving chitosan (B1678972) nanoparticles and β-cyclodextrin. nih.gov This system demonstrated a high loading efficiency of sofosbuvir and controlled release, suggesting its potential for improving drug delivery. nih.gov

Delivery SystemCompositionKey FindingsReference
Chitosan Nanoparticle HybridChitosan, β-cyclodextrin, SofosbuvirLoading efficiency of 94.54%; Sustained release at physiological pH. nih.gov

Table 1: Example of a Novel Delivery System for Sofosbuvir.

Virus-Inspired and Targeted Delivery:

Another avenue of exploration is the development of "virus-mimicking" nanocarriers that leverage the natural mechanisms viruses use to enter cells. masaharusomiya.page Additionally, attaching specific ligands to the surface of nanoparticles or liposomes can target receptors that are highly expressed on hepatocytes, the primary site of hepatitis C virus replication. nih.govresearchgate.net This active targeting approach can significantly increase the concentration of the drug in the desired cells, enhancing its efficacy while minimizing systemic exposure and potential side effects. youtube.com

Development of Advanced In Vitro and Ex Vivo Models for Efficacy and Metabolism Evaluation

To accurately predict the in vivo performance of next-generation prodrugs and their delivery systems, researchers are developing more sophisticated in vitro and ex vivo models that better replicate the complexity of the human liver.

From 2D to 3D Cell Culture:

Traditional 2D cell culture models, while useful, often fail to capture the intricate cell-cell interactions and physiological gradients present in living tissues. youtube.com Consequently, there is a significant shift towards three-dimensional (3D) cell culture models, such as spheroids and organoids. nih.govyoutube.comnih.gov These models exhibit cellular functionalities, including drug metabolism enzyme activities, that are more comparable to those observed in vivo. nih.gov For instance, 3D HepaRG spheroids show enhanced metabolic competence compared to their 2D counterparts. nih.gov Such models are invaluable for studying the metabolic activation of phosphoramidate prodrugs and assessing their potential for drug-drug interactions and hepatotoxicity. nih.govnih.gov

Model TypeKey Advantages over 2D ModelsRelevance to Sofosbuvir Research
3D Spheroids More physiologically relevant cell morphology and function; Gradients of oxygen and nutrients. youtube.comImproved prediction of hepatic metabolism and clearance; More accurate assessment of drug efficacy and toxicity. nih.gov
Liver-on-a-Chip (Microphysiological Systems) Dynamic fluid flow; Co-culture of different liver cell types. nih.govEvaluation of drug pharmacokinetics and pharmacodynamics in a more realistic microenvironment. nih.gov

Table 2: Comparison of Advanced Cell Culture Models.

HCVcc Systems:

The development of infectious cell culture systems for various HCV genotypes (HCVcc) has been instrumental in evaluating the efficacy and resistance profiles of direct-acting antivirals. nih.gov These systems, often using Huh7.5 cells, allow for the study of the entire viral life cycle and the direct assessment of a drug's ability to suppress viral replication. nih.gov They are crucial for head-to-head comparisons of different drug regimens and for identifying the emergence of resistance-associated substitutions. nih.gov

Integration with Systems Biology Approaches for Comprehensive Understanding of Compound Behavior

To gain a holistic understanding of how compounds like Chloro (R)-Phosphoryl Sofosbuvir behave in a biological system, researchers are increasingly integrating systems biology approaches into their studies. nih.govnih.gov This involves the use of high-throughput "omics" technologies—genomics, proteomics, and metabolomics—to analyze the complex interactions between the drug, the host, and the virus. nih.govnih.gov

By generating and integrating large-scale datasets, systems biology can help to:

Elucidate Host-Pathogen Interactions: Understand the intricate molecular networks that are perturbed by viral infection and antiviral treatment. nih.gov

Identify Biomarkers: Discover molecular signatures that can predict a patient's response to therapy, which can aid in personalizing treatment regimens. nih.gov

Uncover Mechanisms of Action and Resistance: Provide a deeper understanding of the pathways involved in the drug's mechanism of action and how viruses evolve to develop resistance.

Facilitate Drug Discovery and Repurposing: Identify novel drug targets and explore the potential of existing drugs for new therapeutic applications. nih.govmdpi.com

Q & A

Q. What conceptual frameworks guide the development of this compound as a prodrug?

  • Methodological Answer :
  • Prodrug Theory : Apply the "lock-and-key" principle to design phosphoramidate motifs for targeted liver activation.
  • Metabolic Profiling : Link esterase-mediated hydrolysis rates to therapeutic efficacy using Michaelis-Menten kinetics .

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